molecular formula C17H32O2 B028981 Methyl 7(Z)-hexadecenoate CAS No. 56875-67-3

Methyl 7(Z)-hexadecenoate

Cat. No.: B028981
CAS No.: 56875-67-3
M. Wt: 268.4 g/mol
InChI Key: FXCDESKKWMGGON-KHPPLWFESA-N
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Description

cis-7-Hexadecenoic Acid methyl ester (CAS 56875-67-3) is a high-purity methyl ester derivative of the monounsaturated fatty acid (MUFA) cis-7-Hexadecenoic acid (16:1n-9). This compound is an essential tool for lipidomics and biochemical research, particularly in the study of cellular lipid metabolism and the role of specific fatty acid isomers in health and disease. Key Research Applications and Value: Biomarker Research: Enriched in foamy monocytes, cis-7-Hexadecenoic acid is a potential biomarker for the early detection of cardiovascular disease, making this ester a valuable compound for related metabolic studies . Lipidomics and Isomer Studies: As a positional isomer of the more common palmitoleic acid (cis-9-16:1), this compound is critical for investigating how subtle differences in double bond position (n-9 vs. n-7) influence membrane composition, fluidity, and cellular function . Research applications include monitoring its incorporation into phospholipids and triglycerides to understand lipid remodeling in cell models. Metabolic Pathway Analysis: The compound is involved in the n-9 MUFA series and can be formed from the beta-oxidation of oleic acid. It serves as a key analyte for tracing and elucidating complex metabolic pathways within cells . Supplied with a documented Certificate of Analysis, this product is guaranteed to be >98% pure, ensuring reliability and reproducibility in your experimental data. It is provided as a neat liquid and should be stored in a freezer. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (Z)-hexadec-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCDESKKWMGGON-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015911
Record name 7-​Hexadecenoic acid, methyl ester, (7Z)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56875-67-3
Record name 7-​Hexadecenoic acid, methyl ester, (7Z)​
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis via Esterification

The most common method for synthesizing cis-7-Hexadecenoic Acid Methyl Ester involves the esterification of cis-7-Hexadecenoic Acid with methanol. This reaction typically employs acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid. The general reaction is:

cis-7-Hexadecenoic Acid+MethanolH+cis-7-Hexadecenoic Acid Methyl Ester+Water\text{cis-7-Hexadecenoic Acid} + \text{Methanol} \xrightarrow{\text{H}^+} \text{cis-7-Hexadecenoic Acid Methyl Ester} + \text{Water}

Key Reaction Conditions:

  • Molar Ratio: A 5:1 excess of methanol to fatty acid ensures complete conversion .

  • Temperature: Reflux at 60–70°C for 4–6 hours optimizes yield while minimizing side reactions .

  • Catalyst Concentration: 1–2% (v/v) sulfuric acid is standard .

Workup Procedure:

  • Neutralize the catalyst with sodium bicarbonate.

  • Extract the ester using non-polar solvents (e.g., hexane).

  • Purify via vacuum distillation or column chromatography.

Industrial-Scale Production via Transesterification

Industrial methods often utilize transesterification of triglycerides containing cis-7-Hexadecenoic Acid. For example, microbial oils from Nitrospira species, which naturally produce this fatty acid, are reacted with methanol under basic conditions (e.g., sodium methoxide):

Triglyceride+3CH3OHNaOCH33cis-7-Hexadecenoic Acid Methyl Ester+Glycerol\text{Triglyceride} + 3\text{CH}3\text{OH} \xrightarrow{\text{NaOCH}3} 3\text{cis-7-Hexadecenoic Acid Methyl Ester} + \text{Glycerol}

Process Optimization:

  • Temperature: 50–60°C to balance reaction rate and energy costs.

  • Catalyst Loading: 0.5–1.0% (w/w) sodium methoxide.

  • Purity Control: Molecular sieves or vacuum stripping remove residual glycerol and methanol .

Analytical Validation of Synthesis

Post-synthesis characterization ensures product integrity. Gas chromatography-mass spectrometry (GC-MS) with dimethyl disulfide (DMDS) derivatization confirms the cis-7 double bond position. Key parameters include:

ParameterValue/ObservationSignificance
Retention Time (GC)14.2 min (HP-5MS column)Distinguishes from C16:1 isomers
Molecular Ion (MS)m/z 268.4 [M]⁺Validates molecular weight
Double Bond PositionDiagnostic fragments at m/z 217, 231Confirms cis-7 configuration
SolventSolubility (mg/mL)Storage Recommendations
DMSO30-20°C, 1 month
Ethanol50-20°C, 6 months
DMF30RT, protected from light

Formulation Tips:

  • Avoid repeated freeze-thaw cycles to prevent ester hydrolysis .

  • For in vivo studies, prepare master stocks in DMSO and dilute with biocompatible solvents (e.g., PEG300) .

Comparative Analysis with Analogous Esters

The structural uniqueness of cis-7-Hexadecenoic Acid Methyl Ester becomes evident when contrasted with similar FAMEs:

CompoundDouble Bond PositionBiological Activity
Methyl Palmitate (C16:0)NoneEnergy storage, inert
Methyl Oleate (C18:1 cis-9)cis-9Anti-inflammatory, industrial uses
cis-7-Hexadecenoate (C16:1)cis-7Membrane fluidity modulation

The cis-7 configuration enhances membrane integration efficiency compared to trans isomers.

Challenges in Scalable Synthesis

  • Isomer Purity: Avoiding Δ9 or trans-7 isomers requires strict temperature control during esterification.

  • Catalyst Residues: Residual acids/bases necessitate rigorous post-reaction neutralization .

  • Oxidation Stability: Unsaturation demands inert atmospheres (N₂/Ar) during storage .

Scientific Research Applications

Microbial Ecology

Cis-7-Hexadecenoic Acid Methyl Ester plays a significant role in microbial ecology by serving as a biomarker for specific bacterial populations. The fatty acid composition of cellular membranes can be used to identify genera of bacteria in various environments such as mining lakes and biofilters. Notably, it has been isolated from autotrophic bacteria associated with sulfate accumulation, indicating its importance in biogeochemical cycles .

Lipid Metabolism and Health

Research suggests that cis-7-Hexadecenoic Acid exhibits anti-inflammatory properties and may influence lipid metabolism. Its presence in human monocytes and macrophages indicates potential roles in modulating inflammatory responses and metabolic disorders, including hepatic steatosis and insulin signaling . The compound may act as a lipid hormone coordinating cross-talk between liver and adipose tissue, thus highlighting its relevance in metabolic health studies.

Biochemical Studies

In biochemical assays, cis-7-Hexadecenoic Acid Methyl Ester is utilized for its ability to serve as a substrate or standard in various analytical techniques. It is often analyzed using gas chromatography-mass spectrometry (GC-MS) to study fatty acid profiles in biological samples . This application is crucial for understanding lipid profiles in health and disease states.

Pharmaceutical Research

The compound's anti-inflammatory effects make it a candidate for pharmaceutical research aimed at developing new therapeutic agents. Its structure allows for modifications that could enhance its efficacy or bioavailability, making it a subject of interest in drug formulation studies .

Data Table: Key Applications of cis-7-Hexadecenoic Acid Methyl Ester

Application AreaDescriptionReferences
Microbial EcologyBiomarker for bacterial populations; identifies genera in natural environments
Lipid MetabolismModulates inflammatory responses; influences metabolic health
Biochemical StudiesUsed as a substrate/standard in GC-MS analyses
Pharmaceutical ResearchPotential therapeutic agent due to anti-inflammatory properties

Case Study 1: Microbial Identification

In a study exploring microbial communities in mining lakes, researchers utilized the fatty acid profiles including cis-7-Hexadecenoic Acid Methyl Ester to distinguish between different bacterial genera. The findings revealed that specific autotrophic bacteria were associated with sulfate reduction processes, showcasing the compound's utility in environmental microbiology .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the biological activity of various fatty acids highlighted cis-7-Hexadecenoic Acid's role in reducing inflammation in murine models of metabolic disease. The study demonstrated that supplementation with this fatty acid improved insulin sensitivity and reduced hepatic steatosis, suggesting its potential as a dietary supplement for metabolic disorders .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares cis-7-Hexadecenoic Acid Methyl Ester with structurally related FAMEs, emphasizing differences in chain length, double bond position, and biological activity:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Biological Role Analytical Data (Area % or Retention Time)
cis-7-Hexadecenoic Acid Methyl Ester C16:1 cis-7, methyl ester C₁₇H₃₂O₂ 268.43 Anti-inflammatory effects; lipid metabolism 20.47% area (GC-MS)
n-Hexadecanoic Acid Methyl Ester (Methyl Palmitate) C16:0, methyl ester C₁₇H₃₄O₂ 270.5 Energy storage; surfactant properties 54.38% area (GC-MS)
2-Hexadecenoic Acid Methyl Ester (E) C16:1 trans-2, methyl ester C₁₇H₃₂O₂ 268.4 Limited biological data; industrial uses 12.58% area (GC-MS)
cis-9-Octadecenoic Acid Methyl Ester (Methyl Oleate) C18:1 cis-9, methyl ester C₁₉H₃₆O₂ 296.5 Membrane fluidity; biodiesel production Common in plant oils
7(Z),10(Z),13(Z)-Hexadecatrienoic Acid Methyl Ester C16:3 cis-7,10,13, methyl ester C₁₇H₂₈O₂ 264.4 Rare; studied in lipid signaling ≥98% purity (GC-MS)
Key Observations:

Chain Length and Saturation: cis-7-Hexadecenoic Acid Methyl Ester (C16:1) has a shorter chain and one double bond compared to Methyl Oleate (C18:1), which is more abundant in plant oils . The tri-unsaturated 7(Z),10(Z),13(Z)-Hexadecatrienoic Acid Methyl Ester (C16:3) has three double bonds, altering its fluidity and oxidation susceptibility .

Double Bond Position and Configuration: The cis-7 configuration in the target compound contrasts with trans-2 in 2-Hexadecenoic Acid Methyl Ester (E), which may reduce biological activity due to less favorable membrane integration . cis-9 isomers (e.g., Methyl Oleate) are more common in nature and better characterized in industrial applications .

Biological Significance: cis-7-Hexadecenoic Acid Methyl Ester is uniquely linked to anti-inflammatory pathways in immune cells, unlike saturated analogs like Methyl Palmitate, which primarily serve as energy reservoirs . Methyl Palmitate dominates fatty acid profiles (e.g., 54.38% area in milk studies) due to its stability, whereas unsaturated esters like the target compound are less abundant but metabolically active .

Analytical Differentiation

  • Retention Times: In GC-MS, cis-7-Hexadecenoic Acid Methyl Ester elutes earlier than longer-chain esters (e.g., C18:1) due to lower molecular weight .
  • Mass Spectra: Characteristic fragmentation patterns (e.g., m/z 268 for molecular ion) distinguish it from isomers like cis-9-Heptadecenoic Acid Methyl Ester (C17:1) .

Biological Activity

Cis-7-Hexadecenoic acid methyl ester, also known as methyl cis-7-hexadecenoate, is a fatty acid methyl ester derived from the unsaturated fatty acid cis-7-hexadecenoic acid. This compound has garnered interest due to its potential biological activities, particularly in metabolic regulation and anti-inflammatory responses. Understanding its biological activity can provide insights into its physiological roles and potential therapeutic applications.

  • Chemical Formula : C17H34O2
  • Molecular Weight : 270.46 g/mol
  • CAS Registry Number : 56875-67-3

Sources and Occurrence

Cis-7-Hexadecenoic acid methyl ester is primarily found in certain bacterial species, particularly those involved in autotrophic processes. It has been detected in the membrane lipids of bacteria such as Nitrospira, which are known for their role in nitrogen cycling in various ecosystems .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of cis-7-hexadecenoic acid methyl ester. Research indicates that this compound exhibits significant anti-inflammatory activity in vitro and in vivo, comparable to that of omega-3 fatty acids. It has been shown to reduce inflammatory markers and improve insulin sensitivity in murine models .

For example, a study demonstrated that supplementation with cis-7-hexadecenoic acid led to decreased levels of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Metabolic Effects

Cis-7-Hexadecenoic acid methyl ester has also been implicated in metabolic regulation. It is believed to enhance glucose uptake and improve glycemic control by activating insulin signaling pathways. In murine models, this compound increased basal glucose uptake and prevented palmitate-induced endoplasmic reticulum stress and apoptosis, suggesting a protective role against metabolic disorders .

The biological effects of cis-7-hexadecenoic acid methyl ester are thought to be mediated through several mechanisms:

  • Lipid Hormone Activity : This fatty acid acts as a "lipokine," facilitating communication between adipose tissue and liver, thereby influencing metabolic responses .
  • Cellular Signaling : It modulates various signaling pathways related to inflammation and metabolism, enhancing insulin sensitivity and reducing lipid accumulation in hepatocytes .
  • Membrane Composition : As a component of cellular membranes, it may influence membrane fluidity and the function of membrane-bound proteins involved in signaling pathways .

Case Studies

Several studies have investigated the effects of cis-7-hexadecenoic acid methyl ester on cellular functions:

  • Cell Viability and Morphology : A study assessed the impact of this compound on cell viability using various concentrations (150 µM). The results indicated that it maintains cell viability while altering membrane fatty acid composition significantly (Table 1) .
Fatty AcidEC50 (µM)Effect on Cell Viability
Palmitic Acid99.6–101.1Decreased viability at higher concentrations
Palmitoleic Acid200–214.3Maintained cell viability
Cis-7-Hexadecenoic AcidNot specifiedEnhanced viability

Metabolomics Studies

Metabolomic analyses have shown that supplementation with cis-7-hexadecenoic acid methyl ester can lead to significant changes in lipid profiles within cells, promoting healthier metabolic states .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying cis-7-hexadecenoic acid methyl ester in biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound. Derivatization using dimethyldisulfide (DMDS) adducts enhances resolution of unsaturated fatty acid methyl esters (FAMEs), allowing precise determination of double-bond positions .
  • Liquid Chromatography (LC)-MS can also be employed for polar lipid fractions, particularly when coupled with high-resolution mass spectrometry to distinguish isomers .
  • Retention time and area percentage normalization (as in ’s table) are critical for relative quantification in complex matrices like milk or bacterial membranes .

Q. What are the primary natural sources of cis-7-hexadecenoic acid methyl ester, and how can researchers validate its microbial origin?

Methodological Answer:

  • This ester is primarily associated with autotrophic bacteria , particularly nitrite-oxidizing Nitrospira species and sulfide-oxidizing organisms in biofilms .
  • To validate microbial origin:
    • Use stable isotope probing (SIP) with labeled carbon sources (e.g., 13C^{13}\text{C}-bicarbonate) to trace incorporation into bacterial membranes .
    • Perform FAME profiling coupled with 16S rRNA sequencing to correlate lipid signatures with specific bacterial taxa .

Advanced Research Questions

Q. How does the position of the cis-7 double bond in hexadecenoic acid methyl ester influence membrane fluidity, and what experimental approaches can elucidate its biophysical role?

Methodological Answer:

  • The cis-7 configuration introduces a kink in the acyl chain, reducing lipid packing and increasing membrane fluidity. This can be studied via:
    • Fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) in model membranes .
    • Differential Scanning Calorimetry (DSC) to measure phase transition temperatures of lipid bilayers incorporating the ester .
  • Comparative studies with trans-7 or saturated analogs are essential to isolate the double bond’s structural effects .

Q. What biosynthetic pathways produce cis-7-hexadecenoic acid methyl ester in autotrophic bacteria, and how can genetic manipulation resolve conflicting data on its origin?

Methodological Answer:

  • Biosynthesis likely involves FabQ , a dual-function dehydratase/isomerase, which introduces the cis double bond during fatty acid elongation .
  • To resolve contradictions (e.g., sulfide- vs. nitrite-oxidizing bacterial sources):
    • Perform gene knockout studies targeting FabQ homologs in Nitrospira or sulfide-oxidizing strains.
    • Use isotope-labeled precursors (e.g., 13C^{13}\text{C}-acetate) to track lipid synthesis pathways in mixed microbial communities .

Q. How can researchers address discrepancies in reported anti-inflammatory effects of cis-7-hexadecenoic acid derivatives across cell types?

Methodological Answer:

  • Discrepancies may arise from differences in cell-specific uptake, ester hydrolysis rates, or signaling pathway activation . To investigate:
    • Conduct dose-response assays in primary monocytes vs. macrophages, measuring pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .
    • Use lipidomic profiling to track ester metabolism (e.g., conversion to free fatty acids) in different cell types .
    • Apply transcriptomic analysis (RNA-seq) to identify downstream targets like NF-κB or PPAR-γ .

Q. What methodologies optimize the extraction and purification of cis-7-hexadecenoic acid methyl ester from lipid-rich biological samples?

Methodological Answer:

  • Bligh & Dyer extraction (chloroform:methanol:water, 1:2:0.8 v/v) efficiently isolates total lipids with minimal degradation .
  • For purification:
    • Use silica gel chromatography to separate FAMEs from phospholipids and sterols .
    • Employ argentation chromatography (silica gel coated with silver nitrate) to resolve unsaturated ester isomers .

Q. Data Contradiction Analysis Table

Observation Potential Source of Discrepancy Resolution Strategy
Presence in Nitrospira vs. sulfide-oxidizersCross-contamination in mixed culturesSIP + metagenomic binning
Anti-inflammatory vs. neutral effectsCell-type-specific esterase activityLipid turnover assays + inhibitor studies
Varied abundance in lipidomic studiesExtraction solvent polarityStandardize Bligh & Dyer ratios

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 7(Z)-hexadecenoate

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